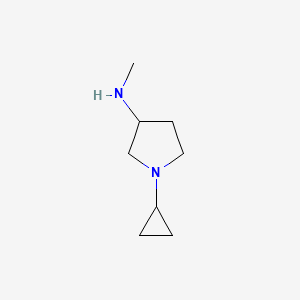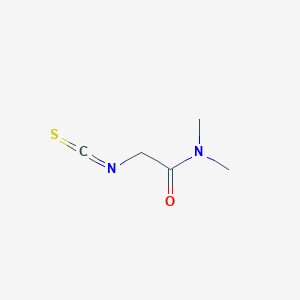![molecular formula C12H13NO3 B1517581 2-[4-(3-Cyanopropoxy)phenyl]acetic acid CAS No. 558640-84-9](/img/structure/B1517581.png)
2-[4-(3-Cyanopropoxy)phenyl]acetic acid
Overview
Description
“2-[4-(3-Cyanopropoxy)phenyl]acetic acid” is a chemical compound with the CAS Number: 558640-84-9 . It has a molecular weight of 219.24 and its IUPAC name is [4-(3-cyanopropoxy)phenyl]acetic acid .
Molecular Structure Analysis
The InChI code for “2-[4-(3-Cyanopropoxy)phenyl]acetic acid” is 1S/C12H13NO3/c13-7-1-2-8-16-11-5-3-10 (4-6-11)9-12 (14)15/h3-6H,1-2,8-9H2, (H,14,15) .Physical And Chemical Properties Analysis
“2-[4-(3-Cyanopropoxy)phenyl]acetic acid” is a powder at room temperature .Scientific Research Applications
Pharmaceutical Research
2-[4-(3-Cyanopropoxy)phenyl]acetic acid: is utilized in pharmaceutical research as a precursor for the synthesis of various drug molecules. Its structure allows for the introduction of the cyano group into pharmacologically active compounds, which can enhance their activity or modify their pharmacokinetic properties .
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. Its phenylacetic acid moiety is a versatile handle that can undergo a range of transformations, enabling the synthesis of diverse organic compounds .
Material Science
In material science, 2-[4-(3-Cyanopropoxy)phenyl]acetic acid can be used to modify the surface properties of materials. By attaching this molecule to polymers or coatings, researchers can impart additional functionalities like increased adhesion or altered conductivity .
Analytical Chemistry
As a reference standard, this compound is essential in analytical chemistry for the calibration of instruments and validation of analytical methods, ensuring accurate measurements in pharmaceutical testing .
Agrochemical Development
The cyano group present in 2-[4-(3-Cyanopropoxy)phenyl]acetic acid is of interest in the development of new agrochemicals. It can be incorporated into molecules designed to control plant growth or protect crops from pests .
Biochemistry Research
Researchers in biochemistry use this compound to study enzyme-catalyzed reactions involving cyano groups. It can act as a substrate or inhibitor in enzymatic assays, helping to elucidate enzyme mechanisms .
Chemical Education
In academic settings, 2-[4-(3-Cyanopropoxy)phenyl]acetic acid is used to demonstrate various chemical reactions and synthesis techniques to students, serving as a practical example of organic chemistry principles .
Environmental Science
This compound’s reactivity with other chemicals makes it a candidate for environmental science research, where it could be used in the development of chemical sensors or in the study of pollutant degradation processes .
Safety And Hazards
properties
IUPAC Name |
2-[4-(3-cyanopropoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c13-7-1-2-8-16-11-5-3-10(4-6-11)9-12(14)15/h3-6H,1-2,8-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRQDQVRHMVLRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)OCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Cyanopropoxy)phenyl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(3-Methylphenyl)methoxy]benzene-1-sulfonamide](/img/structure/B1517502.png)
![4-[2-Amino-4-(trifluoromethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1517503.png)
![4-{[(4-Bromophenyl)sulfanyl]methyl}aniline](/img/structure/B1517504.png)

![[4-Bromo-2-(dimethylamino)phenyl]methanol](/img/structure/B1517509.png)
![{3-Ethoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]phenyl}methanol](/img/structure/B1517511.png)
![N,N-dimethyl-2-[(methylamino)methyl]aniline](/img/structure/B1517512.png)




